5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 300573-13-1
VCID: VC21415075
InChI: InChI=1S/C23H18N2O3/c1-2-6-15(7-3-1)18-13-19-17-8-4-5-9-20(17)28-23(25(19)24-18)16-10-11-21-22(12-16)27-14-26-21/h1-12,19,23H,13-14H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4g/mol

5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 300573-13-1

Cat. No.: VC21415075

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 300573-13-1

Specification

CAS No. 300573-13-1
Molecular Formula C23H18N2O3
Molecular Weight 370.4g/mol
IUPAC Name 5-(1,3-benzodioxol-5-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C23H18N2O3/c1-2-6-15(7-3-1)18-13-19-17-8-4-5-9-20(17)28-23(25(19)24-18)16-10-11-21-22(12-16)27-14-26-21/h1-12,19,23H,13-14H2
Standard InChI Key LMMKBNXBWCWDKV-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6
Canonical SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6

Introduction

Overview and Structural Characteristics

The compound 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a heterocyclic organic molecule. It features a fused bicyclic system combining a pyrazolo[1,5-c] benzoxazine core with a 1,3-benzodioxole and phenyl substituents. The structure is notable for its aromaticity and the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.

Key structural features include:

  • Pyrazolo[1,5-c]13benzoxazine core: A fused heterocyclic system containing nitrogen and oxygen atoms.

  • 1,3-Benzodioxole substituent: A methylenedioxy-functionalized benzene ring.

  • Phenyl group: A simple aromatic ring attached to the core structure.

Synthesis Pathways

The synthesis of this compound likely involves multistep reactions combining:

  • Cyclization reactions: To form the pyrazolo[1,5-c] benzoxazine framework.

  • Functionalization: Introduction of the benzodioxole and phenyl groups through electrophilic aromatic substitution or coupling reactions.

While specific synthetic routes for this compound are not directly available in the literature reviewed, similar structures have been synthesized using precursors like 2-aminophenol derivatives and substituted pyrazoles .

Biological Relevance and Applications

Compounds containing similar scaffolds have demonstrated diverse biological activities:

  • Antibacterial and antifungal properties: Benzodioxole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria .

  • Antiprotozoal potential: Related compounds have been evaluated for activity against protozoan parasites .

  • Anti-inflammatory effects: Molecular docking studies suggest potential as inhibitors of enzymes like COX-2 or 5-lipoxygenase .

Although specific biological evaluations for this compound are unavailable, its structural similarity to bioactive molecules suggests potential pharmacological applications.

Crystallographic Data

While crystallographic data specific to this compound is unavailable, related benzodioxole-containing molecules exhibit:

  • Planarity in aromatic rings: Ensuring π–π stacking interactions in crystal lattices .

  • Hydrogen bonding potential: From nitrogen and oxygen atoms in the heterocyclic core.

  • Dihedral angles: Influencing molecular conformation and packing .

Research Implications

This compound's unique structure makes it a promising candidate for:

  • Drug design: As a lead molecule for antibacterial or anti-inflammatory agents.

  • Material science: Potential applications in organic electronics due to its aromaticity.

  • Synthetic chemistry: As a precursor or intermediate in the development of more complex heterocycles.

Comparative Data Table

To contextualize this compound within its chemical family:

Compound NameCore StructureKey ApplicationsReference
5-(Benzo[d] dioxol-5-yl)-pyrazolinePyrazoline + BenzodioxoleAntibacterial
Ethyl 2-(Benzodioxol-5-yl)-benzimidazoleBenzimidazole + BenzodioxoleAntiprotozoal ,
N-(Tetrahydrobenzothiophen)-thiadiazoleThiadiazole + PyrazoleAnti-inflammatory

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